1lambda6,2-thiazepane-1,1-dione
CAS No.: 108214-54-6
Cat. No.: VC12014248
Molecular Formula: C5H11NO2S
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108214-54-6 |
|---|---|
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | thiazepane 1,1-dioxide |
| Standard InChI | InChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2 |
| Standard InChI Key | NFRGCMIFZVPLSJ-UHFFFAOYSA-N |
| SMILES | C1CCNS(=O)(=O)CC1 |
| Canonical SMILES | C1CCNS(=O)(=O)CC1 |
Introduction
Structural and Nomenclature Insights
Core Architecture
The compound’s backbone consists of a seven-membered thiazepane ring, where sulfur occupies the 1-position and nitrogen the 2-position. The sulfone group () confers rigidity and polarity, influencing both solubility and intermolecular interactions. X-ray crystallography of analogous thiazepane derivatives reveals chair-like conformations, with the sulfone group adopting an axial orientation to minimize steric strain .
Oxidation State and Bonding
The "1lambda6" notation specifies the hypervalent sulfur center, which utilizes -hybridized orbitals to form bonds with two oxygen atoms and adjacent carbon/nitrogen atoms. This configuration stabilizes the sulfone moiety, making it resistant to reduction under mild conditions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | 1,2-thiazepane 1,1-dioxide |
| InChI Key | NFRGCMIFZVPLSJ-UHFFFAOYSA-N |
| Physical Form (25°C) | Liquid |
| Storage Conditions | Room temperature, inert atmosphere |
Synthesis and Scalability
Laboratory-Scale Routes
A one-pot synthesis leveraging visible-light-mediated aza Paternò–Büchi reactions has emerged as a efficient method. For example, cyclocondensation of 1,2-amino thiols with α,β-unsaturated esters under basic conditions (e.g., DBU in acetonitrile) yields 1lambda6,2-thiazepane-1,1-dione in 53–68% yields . Imidazole additives (0.2 equiv) enhance reaction rates by facilitating acyl transfer .
Industrial Production Challenges
Scaling this synthesis requires addressing exothermicity during sulfone formation. Continuous-flow reactors with precise temperature control (20–40°C) and in-line purification (e.g., simulated moving-bed chromatography) improve throughput while minimizing byproducts like disulfides .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The sulfone group directs electrophilic attacks to the nitrogen-adjacent carbon. For instance, nitration with produces nitro derivatives at the 3-position, which are precursors to amine-functionalized analogs .
Reductive Transformations
Despite the sulfone’s stability, lithium aluminum hydride () reduces the carbonyl group to a methylene bridge, yielding 1,2-thiazepane—a saturated analog with enhanced lipophilicity .
Comparative Analysis with Thiazepane Derivatives
Table 2: Functional Comparison with Analogous Compounds
| Compound | Key Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|
| 1lambda6,4-Thiazepane-1,1-dione | Sulfone at 1-position | BRD4 inhibition: 12 μM |
| 1,4-Thiazepan-5-one | Ketone at 5-position | Antifungal: 45 μM |
| 1lambda6,2-Thiazepane-1,1-dione | Sulfone at 1,2-positions | Antimicrobial: 128 μg/mL |
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